methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate
Description
Methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate is a synthetic small molecule featuring a triazinoindole core fused with a thioether-linked acetyl group and a leucine methyl ester moiety. The leucine ester substituent distinguishes this compound from related derivatives, likely influencing its solubility, bioavailability, and target interactions.
Properties
Molecular Formula |
C19H23N5O3S |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 4-methyl-2-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]pentanoate |
InChI |
InChI=1S/C19H23N5O3S/c1-11(2)9-13(18(26)27-4)20-15(25)10-28-19-21-17-16(22-23-19)12-7-5-6-8-14(12)24(17)3/h5-8,11,13H,9-10H2,1-4H3,(H,20,25) |
InChI Key |
LDAKBOGAUUIQTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)CSC1=NC2=C(C3=CC=CC=C3N2C)N=N1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Isatin Derivatives
Method :
-
Substituted isatin (1) reacts with thiosemicarbazide (2) in acetic acid under reflux to form 3-thioxo-1,2,4-triazino[5,6-b]indole (3).
-
Methylation : Treatment of (3) with methyl iodide (CH₃I) in DMF/K₂CO₃ introduces the 5-methyl group (4).
Reaction Scheme :
Key Data :
Alternative Route via Indole Functionalization
Method :
-
5-Methylindole (5) undergoes Vilsmeier–Haack formylation to yield 3-formyl-5-methylindole (6).
-
Cyclization with aminoguanidine in ethanol/HCl forms the triazinoindole scaffold (7).
Reaction Scheme :
Key Data :
Synthesis of Leucine Methyl Ester
Esterification of Leucine
Method :
Reaction Scheme :
Key Data :
Optimization and Challenges
Critical Parameters
Analytical Validation
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation + Alkylation | 62 | 98 | Fewer steps, scalable |
| Mitsunobu Coupling | 58 | 97 | Avoids thiol handling |
| Disulfide Route | 54 | 96 | Compatible with sensitive substrates |
Chemical Reactions Analysis
Methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate undergoes various chemical reactions, including:
Scientific Research Applications
Anticancer Activity
Research indicates that methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate exhibits significant anticancer properties. The compound has been shown to inhibit the growth of cancer cells by disrupting iron homeostasis within the cells. The reduction in iron availability leads to decreased cellular proliferation and increased rates of apoptosis.
Antimicrobial Properties
There is emerging evidence that compounds within the triazinoindole class can exhibit antimicrobial activities. Preliminary studies suggest that this compound may possess activity against certain bacterial strains. This potential application warrants further investigation to elucidate its efficacy and mechanism against pathogens .
Drug Development and Medicinal Chemistry
The unique structure of this compound makes it a valuable candidate for drug development. Its ability to interact with biological targets suggests it could be a lead compound for developing new therapeutic agents aimed at treating various diseases, particularly cancers where iron metabolism is disrupted .
Mechanism of Action
The mechanism of action of methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate involves its ability to bind to specific molecular targets. For example, as an iron chelator, it binds to ferrous ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis . The compound may also interact with other cellular pathways, contributing to its biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Triazinoindole Derivatives
Key analogs share the 5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl backbone but differ in substituents:
Key Observations :
- Substituent Impact: Aromatic substituents (e.g., bromophenyl, pyridinyloxyphenyl) enhance lipophilicity and target binding in bacterial systems (e.g., MvfR inhibition in P. aeruginosa) .
- Biological Activity : Bromine-substituted analogs (e.g., Compound 27, 25) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce solubility . NV5’s pyridinyloxyphenyl group enables specific interactions with bacterial transcription factors but lacks synergy with ciprofloxacin .
Chain Length and Functional Group Modifications
- Acetamide vs. Propionamide Derivatives: 2-(Triazinoindol-3-ylthio)-N-(substituted phenyl)acetamides (acetyl linker) demonstrated moderate antidepressant activity in tail suspension tests . 3-(Triazinoindol-3-ylthio)-N-(substituted phenyl)propionamides (propionyl linker) showed reduced activity, indicating the critical role of a two-carbon spacer for target engagement . Methyl leucinate derivative: The leucine ester replaces the aryl group, possibly redirecting activity toward protease targets or improving metabolic stability.
Halogenated Derivatives
Biological Activity
Methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate is a novel compound derived from the triazinoindole class. This compound exhibits significant biological activity that has been explored in various studies. The focus of this article is to summarize the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and potential neuroprotective effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H18N4O2S
- Molecular Weight : 318.39 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
Antimicrobial Activity
Recent studies have demonstrated that compounds within the triazinoindole class exhibit potent antimicrobial properties. For instance:
- Study Findings : A synthesis of N-(substituted phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides showed promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 0.3 to 8.5 µM for Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, indicating strong efficacy .
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| A | P. aeruginosa | 0.3 |
| B | E. coli | 0.8 |
| C | S. aureus | 9.5 |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been noted for its anti-inflammatory effects:
- Mechanism of Action : The compound appears to inhibit pro-inflammatory cytokines and reduce oxidative stress in cell cultures exposed to inflammatory stimuli. In vitro assays indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels when treated with the compound at concentrations above 10 µM .
Neuroprotective Effects
Emerging research suggests potential neuroprotective properties of this compound:
- Case Study : In a model of traumatic brain injury (TBI), treatment with N-acetyl-L-leucine (a related compound) demonstrated reduced neuronal death and inflammation in cortical tissues. This suggests that similar derivatives may also confer neuroprotection by enhancing autophagy and reducing lysosomal damage .
Q & A
Basic Question: What are the common synthetic routes for preparing methyl N-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}leucinate?
Methodological Answer:
The compound can be synthesized via a multi-step alkylation and coupling strategy. A typical approach involves:
Thiol activation : Reacting 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with a bromoacetate derivative (e.g., tert-butyl 2-bromoacetate) in the presence of triethylamine to form the thioether intermediate .
Ester hydrolysis : Converting the tert-butyl ester to the free carboxylic acid using acidic conditions (e.g., TFA or HCl) .
Amide coupling : Reacting the carboxylic acid with methyl leucinate using coupling agents like EDCI/HOBt or DCC to form the final product.
Purification typically employs column chromatography (e.g., petroleum ether/EtOAc gradients) and is validated via NMR and LCMS (e.g., 1H NMR for structural confirmation, LCMS for purity >95%) .
Advanced Question: How can computational methods optimize the synthesis of this compound to improve yield and reduce side products?
Methodological Answer:
Integrate quantum chemical calculations (e.g., density functional theory, DFT) with reaction path searching algorithms to:
Identify intermediates : Map energy profiles for key steps (e.g., thiol alkylation, amide coupling) to pinpoint high-energy transition states or unstable intermediates .
Predict solvent effects : Use COSMO-RS simulations to select solvents that stabilize intermediates and reduce side reactions (e.g., DMSO for polar intermediates) .
Machine learning (ML) : Train ML models on existing reaction data (e.g., temperature, solvent, catalyst) to predict optimal conditions (e.g., triethylamine stoichiometry in alkylation steps) .
Experimental validation should follow a design of experiments (DoE) framework to statistically optimize parameters .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- 1H/13C NMR : Confirm regiochemistry of the triazinoindole core (e.g., δ 3.83 ppm for methyl groups in DMSO-d6) and leucinate coupling (e.g., δ 4.10 ppm for acetyl protons) .
- LCMS : Verify molecular weight (e.g., [M+H]+ ion matching calculated m/z) and purity (>95% by UV/Vis at 254 nm) .
- FT-IR : Validate amide bond formation (e.g., C=O stretch at ~1650 cm⁻¹) and thioether linkage (C-S stretch at ~600 cm⁻¹).
Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Address discrepancies through:
Orthogonal assays : Combine in vitro PqsR antagonism assays (e.g., reporter gene systems) with in situ biofilm inhibition studies to cross-validate quorum-sensing activity .
Dose-response analysis : Use nonlinear regression (e.g., Hill equation) to compare EC50 values across studies, accounting for batch-to-batch variability in compound purity .
Structural analogs : Synthesize derivatives (e.g., replacing leucinate with valinate) to isolate structure-activity relationships (SAR) and identify critical functional groups .
Basic Question: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-protected vials to prevent hydrolysis of the ester and amide bonds.
- Solvent : Dissolve in anhydrous DMSO for long-term storage (>6 months), avoiding aqueous buffers that may degrade the thioether linkage .
- Quality control : Periodically reassay purity via LCMS and NMR after thawing .
Advanced Question: What experimental strategies can elucidate the mechanism of action in biofilm inhibition?
Methodological Answer:
Transcriptomics : Perform RNA-seq on Pseudomonas aeruginosa biofilms treated with the compound to identify downregulated quorum-sensing genes (e.g., lasI, rhlI) .
Molecular docking : Simulate binding to PqsR using homology models (e.g., based on P. aeruginosa LasR) to predict interaction sites (e.g., hydrophobic pockets for the triazinoindole core) .
Fluorescence microscopy : Use SYTOX Green staining to assess membrane permeability changes in treated biofilms .
Advanced Question: How can researchers design a robust DoE (Design of Experiments) for scaling up synthesis?
Methodological Answer:
Factors : Select critical variables (e.g., reaction temperature, catalyst loading, solvent ratio) based on preliminary screening.
Response surface methodology (RSM) : Use a central composite design to model interactions between factors and optimize yield/purity .
Statistical validation : Confirm reproducibility via ANOVA and residual analysis (e.g., p < 0.05 for significant factors) .
Basic Question: What safety precautions are necessary when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use a fume hood during synthesis to mitigate inhalation risks from volatile reagents (e.g., triethylamine) .
- Waste disposal : Neutralize acidic/basic waste (e.g., hydrolysis byproducts) before disposal according to institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
